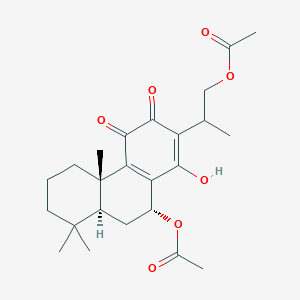

16-Acetoxy-7-O-acetylhorminone

説明

Structure

3D Structure

特性

IUPAC Name |

2-[(4bS,8aS,10R)-10-acetyloxy-1-hydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-12(11-30-13(2)25)17-20(27)18-15(31-14(3)26)10-16-23(4,5)8-7-9-24(16,6)19(18)22(29)21(17)28/h12,15-16,27H,7-11H2,1-6H3/t12?,15-,16+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCAYMPTUWTOLE-IASILQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2OC(=O)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 16-Acetoxy-7-O-acetylhorminone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and biological significance of 16-Acetoxy-7-O-acetylhorminone, a notable abietane (B96969) diterpenoid. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 269742-39-4 |

| Molecular Formula | C₂₄H₃₂O₇ |

| Molecular Weight | 432.5 g/mol |

| Class | Abietane Diterpenoid |

| Appearance | Crystalline solid (typical) |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Natural Sources

This compound is a specialized metabolite found within the plant kingdom, primarily in the Lamiaceae family. The principal source identified for this compound is Rabdosia serra, a perennial herb with a history of use in traditional medicine.

| Plant Species | Family | Plant Part |

| Rabdosia serra (Maxim.) Hara (syn. Isodon serra) | Lamiaceae | Leaves |

Isolation Methodology

The isolation of this compound from its natural source, Rabdosia serra, involves a multi-step process of extraction and chromatographic purification. While the precise yield of the target compound can vary depending on the plant material and extraction efficiency, the following protocol outlines a representative and effective methodology based on published literature for the isolation of abietane diterpenoids from this species.

Experimental Protocol

1. Plant Material Collection and Preparation:

-

Fresh leaves of Rabdosia serra are collected and air-dried in a shaded, well-ventilated area to a constant weight.

-

The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. This is typically carried out by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 3 x 72 hours), with the solvent being replaced at each interval.

-

Alternatively, Soxhlet extraction can be employed for a more rapid and efficient extraction process.

-

The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

-

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme would involve:

-

Petroleum ether (or n-hexane) to remove non-polar constituents like fats and waxes.

-

Ethyl acetate to extract medium-polarity compounds, which include the target abietane diterpenoids.

-

-

The ethyl acetate fraction, which is enriched with this compound, is collected and concentrated to dryness.

4. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (100-200 mesh). The column is then eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100 v/v).

-

Fraction Collection and Analysis: Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3 v/v) and visualized under UV light or by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further Purification: Fractions showing the presence of this compound may require further purification steps, such as repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to isolate the compound in high purity.

5. Structure Elucidation:

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

Comparison of the obtained data with published literature values.

-

Visualization of the Isolation Workflow

Caption: A generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Abietane diterpenoids, including compounds structurally related to this compound, have demonstrated significant biological activities, particularly antiproliferative and cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.

Putative Antiproliferative Signaling Pathway

The diagram below illustrates a potential signaling cascade initiated by an abietane diterpenoid, leading to apoptosis in cancer cells. This is a generalized pathway based on the activities of similar compounds.

Caption: A putative signaling pathway for abietane diterpenoid-induced apoptosis.

This guide serves as a foundational resource for researchers interested in this compound. Further investigation into its specific biological targets and mechanism of action will be crucial for unlocking its full therapeutic potential.

The Biosynthesis of 16-Acetoxy-7-O-acetylhorminone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed biosynthetic pathway of 16-Acetoxy-7-O-acetylhorminone, a significant abietane (B96969) diterpene with noteworthy biological activities. This document synthesizes current knowledge on the precursor molecules, key enzymatic steps, and intermediate compounds, offering a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction

This compound belongs to the abietane family of diterpenoids, a class of natural products known for their diverse pharmacological properties. These compounds are predominantly found in species of the Lamiaceae family, particularly within the genus Salvia. The complex structure of this compound, featuring a characteristic tricyclic abietane core with specific oxygenation and acetylation patterns, suggests a sophisticated biosynthetic pathway involving a series of enzymatic modifications. Understanding this pathway is crucial for the potential biotechnological production of this and related high-value compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, specifically the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is active in the plastids of plant cells. This pathway provides the universal C20 precursor for diterpenoid biosynthesis, geranylgeranyl pyrophosphate (GGPP). From GGPP, a series of cyclization and functionalization reactions, primarily catalyzed by diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), lead to the formation of the final product.

The proposed pathway can be divided into three main stages:

-

Formation of the Abietane Skeleton: This stage involves the cyclization of GGPP to form the foundational tricyclic hydrocarbon structure.

-

Oxidative Functionalization: A series of hydroxylation reactions, catalyzed predominantly by CYPs, decorate the abietane skeleton at specific positions.

-

Acetylation: The final tailoring steps involve the addition of acetyl groups to the hydroxylated intermediates by acetyltransferases.

Stage 1: Formation of the Abietane Skeleton

The initial steps leading to the abietane core are relatively well-established in various Lamiaceae species[1][2].

-

Step 1: Cyclization of GGPP to (+)-Copalyl Diphosphate (B83284) (CPP): The biosynthesis is initiated by the protonation-initiated cyclization of the linear precursor GGPP, catalyzed by a class II diTPS, (+)-copalyl diphosphate synthase (CPPS). This reaction forms the bicyclic intermediate, (+)-copalyl diphosphate.

-

Step 2: Conversion of (+)-CPP to Miltiradiene (B1257523): A class I diTPS, miltiradiene synthase (MiS), then catalyzes the ionization of the diphosphate group of (+)-CPP and a subsequent cyclization and rearrangement cascade to produce the tricyclic olefin, miltiradiene[1][2].

-

Step 3: Spontaneous Oxidation to Abietatriene: Miltiradiene is unstable and undergoes spontaneous, non-enzymatic oxidation to form the aromatic abietatriene[1][2].

Stage 2: Oxidative Functionalization of the Abietane Skeleton

Following the formation of abietatriene, a series of hydroxylation events occur, which are crucial for the downstream formation of horminone (B143796) and its derivatives. These reactions are primarily catalyzed by cytochrome P450 monooxygenases of the CYP76 family[3].

-

Step 4: Formation of Ferruginol (B158077): Abietatriene is hydroxylated at the C12 position by a ferruginol synthase (FS), an enzyme belonging to the CYP76AH subfamily, to produce ferruginol[2].

-

Step 5: Formation of Horminone (Royleanone Core): The subsequent steps leading to the royleanone-type quinone structure of horminone involve further oxidations. While the exact sequence and enzymes are not fully elucidated for horminone itself, studies on related abietane diterpenes suggest that further hydroxylations, for instance at C11 by an 11-hydroxyferruginol synthase (HFS), also from the CYP76AH subfamily, and at C20 by CYP76AK enzymes, are common[3]. The formation of the characteristic p-quinone moiety of royleanones likely proceeds through a series of oxidative steps from ferruginol or a related intermediate.

-

Step 6: Hydroxylation at C7: A key step in the biosynthesis of this compound is the hydroxylation of the horminone or a precursor at the C7 position. The specific enzyme responsible for this 7α-hydroxylation has not yet been definitively characterized, but it is highly probable that a cytochrome P450 monooxygenase is involved.

-

Step 7: Hydroxylation at C16: Another critical hydroxylation occurs at the C16 position of the isopropyl side chain. While the specific enzyme is unknown for this particular molecule, cytochrome P450s have been shown to catalyze the hydroxylation of diterpenoid side chains[4].

Stage 3: Acetylation

The final modifications in the biosynthesis of this compound are two acetylation reactions. These are catalyzed by acetyl-CoA-dependent acetyltransferases.

-

Step 8: Acetylation at C7: The hydroxyl group at the C7 position is acetylated. The specific acetyltransferase responsible for this reaction in Salvia species has not been identified.

-

Step 9: Acetylation at C16: The hydroxyl group at the C16 position is also acetylated to yield the final product, this compound. The enzyme catalyzing this step is also currently unknown.

Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates in the proposed biosynthetic pathway of this compound.

| Step | Precursor | Product | Enzyme Class | Specific Enzyme (Proposed/Identified) |

| 1 | Geranylgeranyl Pyrophosphate (GGPP) | (+)-Copalyl Diphosphate (CPP) | Diterpene Synthase (Class II) | (+)-Copalyl Diphosphate Synthase (CPPS) |

| 2 | (+)-Copalyl Diphosphate (CPP) | Miltiradiene | Diterpene Synthase (Class I) | Miltiradiene Synthase (MiS) |

| 3 | Miltiradiene | Abietatriene | Non-enzymatic | Spontaneous Oxidation |

| 4 | Abietatriene | Ferruginol | Cytochrome P450 | Ferruginol Synthase (CYP76AH subfamily) |

| 5 | Ferruginol | Horminone (or precursor) | Cytochrome P450(s) | Uncharacterized |

| 6 | Horminone (or precursor) | 7α-Hydroxyhorminone (or precursor) | Cytochrome P450 | Uncharacterized C7-hydroxylase |

| 7 | 7α-Hydroxyhorminone (or precursor) | 7α,16-Dihydroxyhorminone (or precursor) | Cytochrome P450 | Uncharacterized C16-hydroxylase |

| 8 | 7α,16-Dihydroxyhorminone (or precursor) | 16-Hydroxy-7-O-acetylhorminone | Acetyltransferase | Uncharacterized |

| 9 | 16-Hydroxy-7-O-acetylhorminone | This compound | Acetyltransferase | Uncharacterized |

Quantitative Data

Quantitative data, such as enzyme kinetics (Km, kcat) and in vivo metabolic flux analysis for the specific enzymes in the this compound pathway, are largely unavailable in the current literature. However, studies on related abietane diterpene biosynthesis in Salvia species have provided some quantitative insights into the accumulation of these compounds. For instance, elicitation of Salvia sclarea hairy roots with methyl jasmonate or coronatine (B1215496) has been shown to significantly increase the production of abietane diterpenes, with yields of aethiopinone (B1206593) reaching up to 105.34 ± 2.30 mg L-1[5]. Such studies provide a basis for future quantitative analysis of the this compound pathway.

Experimental Protocols

The elucidation of diterpenoid biosynthetic pathways typically involves a combination of transcriptomics, functional genomics, and biochemical assays. While specific protocols for this compound are not available, the following represents a generalized workflow for the identification and characterization of the enzymes involved.

Identification of Candidate Genes

-

Transcriptome Sequencing: RNA is extracted from a plant tissue known to produce the target compound (e.g., roots or glandular trichomes of a Salvia species). Deep sequencing (RNA-seq) is performed to generate a comprehensive transcriptome.

-

Co-expression Analysis: The expression profiles of known diterpene biosynthesis genes (e.g., CPPS, MiS) are used as bait to identify co-expressed genes. Genes with expression patterns that correlate with the accumulation of the target compound are considered strong candidates. This approach is particularly useful for identifying functionally related genes like CYPs and acetyltransferases.

Functional Characterization of Candidate Enzymes

-

Heterologous Expression: Candidate genes (CYPs, acetyltransferases) are cloned into expression vectors for heterologous expression in a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (transient expression).

-

In Vivo and In Vitro Assays:

-

Yeast Reconstitution: The host strain is engineered to produce the substrate of the candidate enzyme. For example, a yeast strain producing ferruginol can be used to test the activity of candidate hydroxylases. The culture is then analyzed by LC-MS or GC-MS to detect the formation of the hydroxylated product.

-

In Vitro Enzyme Assays: The candidate enzyme is expressed and purified. The purified enzyme is then incubated with the putative substrate (e.g., a hydroxylated horminone derivative and acetyl-CoA for an acetyltransferase assay) and necessary co-factors. The reaction products are analyzed by chromatographic and spectrometric methods.

-

-

Structure Elucidation: The structure of the enzymatic product is confirmed using NMR spectroscopy and mass spectrometry.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Identification

Caption: Experimental workflow for identifying biosynthetic enzymes.

Conclusion

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that transform a universal diterpene precursor into a highly functionalized molecule. While the initial steps of abietane skeleton formation are well-understood, the specific cytochrome P450 monooxygenases and acetyltransferases responsible for the later, crucial tailoring steps of hydroxylation and acetylation remain to be definitively identified. The proposed pathway presented in this guide provides a solid framework for future research aimed at elucidating these missing enzymatic steps. The application of modern techniques in functional genomics and metabolomics will be instrumental in isolating and characterizing these enzymes, which will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable abietane diterpenoids.

References

- 1. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 2. Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP76 Oxidation Network of Abietane Diterpenes in Lamiaceae Reconstituted in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Increasing the synthesis of bioactive abietane diterpenes in Salvia sclarea hairy roots by elicited transcriptional reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16-Acetoxy-7-O-acetylhorminone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Acetoxy-7-O-acetylhorminone is a naturally occurring abietane (B96969) diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for assessing its cytotoxic and pro-apoptotic effects are presented, alongside a discussion of its potential mechanism of action involving the inhibition of protein kinases.[1]

Chemical Structure and Properties

This compound is a derivative of horminone, characterized by the presence of two acetoxy groups at positions 7 and 16. Its systematic name is [(4aS,9R,10aS)-8-hydroxy-1,1,4a-trimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-9-yl] acetate, and it belongs to the diterpenoid class of natural products.[2]

Chemical Structure:

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C24H32O7 | [1][3] |

| Molecular Weight | 432.5 g/mol | [1][3] |

| CAS Number | 269742-39-4 | [1][2] |

| Appearance | Yellow powder | [4] |

| Boiling Point (Predicted) | 534.0 ± 50.0 °C | [4] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 4.50 ± 1.00 | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |

| Storage | 2°C - 8°C | [1] |

| SMILES | CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C)O | [1] |

Natural Occurrence

This compound is a phytochemical isolated from plants of the Lamiaceae family. It has been identified in the leaves of Rabdosia serra and Rabdosia lophanthoides var. gerardiana.[2][4] The isolation of this compound from natural sources is a key area of research for its further biological evaluation.

Biological Activity and Potential Applications

The primary biological activity of interest for this compound is its antiproliferative and cytotoxic effect on cancer cells.[1] This has positioned it as a compound of interest for further investigation in cancer therapeutics.[1]

Anticancer Activity

While specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not extensively detailed in the available literature, studies on structurally related abietane diterpenoids suggest potent cytotoxic activity. For instance, the related compound 7α-acetoxy-6β-hydroxyroyleanone has demonstrated significant anti-proliferative activity against various cancer cell lines.[5] It is hypothesized that the acetoxy group at the C-7 position may play a crucial role in the cytotoxic activity of these compounds against breast cancer cell lines.[4]

Mechanism of Action: Protein Kinase Inhibition

The mode of action of this compound is believed to involve the inhibition of protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. By inhibiting these enzymes, this compound can disrupt the signaling cascades that promote cancer cell growth, proliferation, and survival.[1] The specific protein kinases targeted by this compound are a subject of ongoing research.

Experimental Protocols

The following sections provide detailed methodologies for key experiments that can be employed to evaluate the biological activity of this compound. These are based on standard protocols and should be optimized for specific cell lines and experimental conditions.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HeLa) in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to investigate the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to determine if this compound induces apoptosis in cancer cells.

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) cells.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Hypothetical Signaling Pathway of this compound in Cancer Cells

Caption: Hypothetical mechanism of this compound's anticancer activity.

Experimental Workflow for Evaluating Biological Activity

Caption: Workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potential for anticancer activity. Its mechanism of action, likely through the inhibition of key protein kinases, warrants further in-depth investigation. Future research should focus on identifying the specific molecular targets of this compound, elucidating the precise signaling pathways it modulates, and conducting comprehensive preclinical studies to evaluate its efficacy and safety in vivo. Such studies will be crucial in determining its potential for development as a novel therapeutic agent for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 4. Extraction optimization and reactivity of 7α-acetoxy-6β-hydroxyroyleanone and ability of its derivatives to modulate PKC isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis Protocols | USF Health [health.usf.edu]

Navigating the Physicochemical Landscape of 16-Acetoxy-7-O-acetylhorminone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 16-Acetoxy-7-O-acetylhorminone, a naturally occurring diterpene with potential pharmacological applications. Understanding these fundamental physicochemical properties is critical for advancing research and development, from early-stage screening to formulation and manufacturing.

Solubility Profile

The solubility of a compound is a crucial parameter that influences its biological activity and the design of delivery systems. Based on available data from chemical suppliers, this compound exhibits solubility in a range of organic solvents. While quantitative data is not extensively published, the following table summarizes the known qualitative solubility of this compound.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Note: This data is qualitative. It is highly recommended that researchers determine quantitative solubility in their specific solvent systems and experimental conditions.

Stability and Degradation Pathways

Assessing the stability of a compound is paramount to ensure its integrity, efficacy, and safety throughout its lifecycle. Forced degradation studies are a key component of this assessment, providing insights into the intrinsic stability of a molecule and its potential degradation pathways.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify likely degradation products.[3][4] The information gleaned from these studies is vital for developing stable formulations, determining appropriate storage conditions, and establishing shelf-life.[1][3]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound, based on established principles for pharmaceutical compounds.[1][3][5]

1. General Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent where it is freely soluble and stable, such as acetonitrile (B52724) or methanol, at a concentration of approximately 1 mg/mL.

2. Acidic Hydrolysis:

-

Objective: To evaluate stability in acidic conditions.

-

Procedure:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid (HCl).

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

3. Alkaline Hydrolysis:

-

Objective: To evaluate stability in basic conditions.

-

Procedure:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide (NaOH).

-

Incubate the solution at room temperature for a defined period (e.g., 30 minutes, 1, 2, and 4 hours). Basic hydrolysis is often faster than acidic hydrolysis.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid (HCl), and dilute with the mobile phase.

-

Analyze the samples by HPLC.

-

4. Oxidative Degradation:

-

Objective: To assess susceptibility to oxidation.

-

Procedure:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 6, 12, and 24 hours).

-

At each time point, withdraw an aliquot and dilute with the mobile phase.

-

Analyze the samples by HPLC.

-

5. Thermal Degradation (Dry Heat):

-

Objective: To determine stability under thermal stress.

-

Procedure:

-

Place a known amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C) in a thermostatically controlled oven for a specified duration (e.g., 24, 48, and 72 hours).

-

At each time point, cool the sample to room temperature, dissolve it in a suitable solvent, and dilute it to a known concentration.

-

Analyze the samples by HPLC.

-

6. Photolytic Degradation:

-

Objective: To evaluate stability upon exposure to light.

-

Procedure:

-

Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, prepare the samples for analysis and compare them against the control.

-

Analyze the samples by HPLC.

-

7. Analytical Method:

-

A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent compound from all process-related impurities and degradation products. A diode-array detector (DAD) is often used to check for peak purity.

The following diagram illustrates the general workflow for a forced degradation study.

Recommended Storage

Based on supplier recommendations, this compound should be stored at 2-8°C.[6] If stock solutions are prepared in advance, for example in DMSO, it is recommended to store them as aliquots in tightly sealed vials at -20°C for a usable period of up to two weeks.[6] Before use, it is advisable to allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[6]

This guide provides a foundational understanding of the solubility and stability considerations for this compound. Researchers are encouraged to use these methodologies as a starting point for their own detailed investigations to ensure the quality and reliability of their scientific findings.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. pharmtech.com [pharmtech.com]

- 6. This compound | CAS:269742-39-4 | Manufacturer ChemFaces [chemfaces.com]

The Emergence of 16-Acetoxy-7-O-acetylhorminone: A Technical Overview for Therapeutic Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

16-Acetoxy-7-O-acetylhorminone, a naturally occurring abietane (B96969) diterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its discovery, history, and known biological activities. While specific quantitative data for this compound remains limited, this document synthesizes available information on its isolation, along with the cytotoxic profiles and mechanistic insights derived from structurally related compounds. Detailed experimental methodologies and visual representations of key signaling pathways are presented to facilitate further research and development.

Introduction

This compound is a diterpenoid compound belonging to the abietane class. It is characterized by a complex polycyclic structure and multiple functional groups that contribute to its biological activity. Natural products, particularly diterpenes, have historically been a rich source of novel therapeutic agents, especially in the field of oncology. This guide serves as a foundational resource for professionals engaged in the exploration and development of new chemical entities for therapeutic use.

Discovery and History

This compound was first reported as a natural product isolated from the leaves of Rabdosia serra (Maxim.) Hara, a plant belonging to the Lamiaceae family.[1] The initial structural elucidation was described in a 2001 publication in the Journal of Chemical Research.[2] Rabdosia serra, also known under the synonym Isodon serra, has a history of use in traditional Chinese medicine for treating various ailments, which has prompted phytochemical investigations into its constituents.[1] The isolation of this compound is often reported alongside other structurally related diterpenoids, such as horminone (B143796) and 16-hydroxyhorminone.[1]

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₄H₃₂O₇ | [3] |

| Molecular Weight | 432.5 g/mol | [3] |

| CAS Number | 269742-39-4 | [2][3] |

| Appearance | Crystalline solid (typical for diterpenoids) | Inferred |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Biological Activity and Therapeutic Potential

While specific studies detailing the biological activity of this compound are not extensively available in the public domain, the broader class of abietane diterpenoids isolated from Rabdosia and related genera exhibit significant cytotoxic and anti-proliferative effects.[4][5] This suggests that this compound likely shares a similar pharmacological profile.

Cytotoxicity Against Cancer Cell Lines

No specific IC₅₀ values for this compound have been published. However, studies on structurally similar abietane diterpenoids from Rabdosia and Salvia species provide valuable insights into its potential cytotoxic activity. The data presented below is for related compounds and serves as a reference for guiding future investigations.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 7α-acetylhorminone | HCT116 (Colon Cancer) | 18 | [5] |

| 7α-acetylhorminone | MDA-MB-231 (Breast Cancer) | 44 | [5] |

| Gerardianin B (abietane diterpenoid) | HepG2 (Liver Cancer) | 4.68 - 9.43 | [4] |

| Gerardianin C (abietane diterpenoid) | HCF-8 (Colon Cancer) | 9.12 - 13.53 | [4] |

| Isodosin C (diterpenoid from I. serra) | HepG2 (Liver Cancer) | 96.44 ± 9.52 | [6] |

| Isodosin D (diterpenoid from I. serra) | HepG2 (Liver Cancer) | 41.13 ± 3.49 | [6] |

Postulated Mechanism of Action

The anticancer activity of abietane diterpenoids is often attributed to the induction of apoptosis.[7][8] Key signaling pathways implicated in the mechanism of action of this class of compounds include the PI3K/Akt and NF-κB pathways.[9][10][11] It is hypothesized that this compound may exert its effects through the modulation of these critical cell survival and proliferation pathways.

Experimental Protocols

The following sections provide generalized methodologies for the isolation and cytotoxic evaluation of abietane diterpenoids, based on established protocols for compounds from Rabdosia serra.

Isolation of Abietane Diterpenoids from Rabdosia serra

This protocol is a general representation of the methods used for extracting and isolating diterpenoids from plant material.

-

Extraction:

-

Air-dried and powdered leaves of Rabdosia serra are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

-

The chloroform-soluble fraction, typically rich in diterpenoids, is selected for further purification.

-

-

Chromatographic Purification:

-

The chloroform fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, commonly starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is employed.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Final Purification:

-

The combined fractions are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

-

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture:

-

Human cancer cell lines (e.g., HCT116, MDA-MB-231, HepG2) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

-

Compound Treatment:

-

The test compound, this compound, is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the culture medium.

-

The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.

-

-

MTT Incubation:

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

-

Formazan (B1609692) Solubilization:

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

The cell viability is calculated as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways likely modulated by abietane diterpenoids, including this compound.

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by abietane diterpenoids.

References

- 1. Rabdosia serra (Maxim.) Hara | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CAS:269742-39-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | 269742-39-4 | UKA74239 [biosynth.com]

- 4. Cytotoxic diterpenoids from Rabdosia lophanthoides var. gerardianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phcog.com [phcog.com]

- 6. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity | MDPI [mdpi.com]

- 7. Multiple pro-apoptotic targets of abietane diterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unveiling the Anticancer Potential of 16-Acetoxy-7-O-acetylhorminone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Acetoxy-7-O-acetylhorminone, a diterpenoid compound isolated from plants of the Rabdosia genus, has emerged as a molecule of significant interest in oncological research. Also known by its synonym 7α-acetoxy-6β-hydroxyroyleanone, this natural product has demonstrated potent cytotoxic and pro-apoptotic activities across a range of cancer cell lines. This technical guide provides an in-depth analysis of its biological activities, experimental methodologies, and the signaling pathways it modulates.

Quantitative Biological Activity

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 2.09 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.30 | [1] |

| MDA-MB-468 | Breast Adenocarcinoma | 0.35 | [1] |

| HFF-1 | Normal Human Fibroblast | 1.02 | [1] |

| NCI-H460 | Non-Small Cell Lung Carcinoma | Data Unavailable | [2] |

| SF-268 | Glioblastoma | Data Unavailable | [2] |

| TK-10 | Renal Adenocarcinoma | Data Unavailable | [2] |

| UACC-62 | Melanoma | Data Unavailable | [2] |

| SkBr3 | Breast Adenocarcinoma | Data Unavailable | [3] |

| SUM159 | Breast Cancer | Data Unavailable | [3] |

| U87 | Glioblastoma | Data Unavailable | [3] |

| A172 | Glioblastoma | Data Unavailable | [3] |

| U118 | Glioblastoma | Data Unavailable | [3] |

| U373 | Glioblastoma | Data Unavailable | [3] |

| NCI-H460/R | Doxorubicin-Resistant Lung Cancer | Data Unavailable | [3] |

| DLD1-TxR | Paclitaxel-Resistant Colorectal Cancer | Data Unavailable | [4] |

Mechanism of Action: Induction of Apoptosis via Protein Kinase C Activation

Current research indicates that the primary mechanism of action for this compound involves the induction of apoptosis (programmed cell death) in cancer cells. This process is initiated through the activation of specific isoforms of Protein Kinase C (PKC), particularly PKC-δ and PKC-ζ.[3] Activation of these kinases triggers a downstream signaling cascade that culminates in cell death.

Key events in this signaling pathway include:

-

G2/M Phase Cell Cycle Arrest: The compound halts the cell division cycle at the G2/M checkpoint.[5]

-

Mitochondrial Dysfunction: It induces mitochondrial fragmentation and disrupts the mitochondrial membrane potential.[5][6]

-

Modulation of Apoptotic Proteins: The expression of the anti-apoptotic protein Bcl-2 is downregulated, while the levels of activated (cleaved) caspase-3, a key executioner of apoptosis, are increased.[5][6]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the biological activities of this compound.

Cytotoxicity Assessment by MTT Assay

The cytotoxicity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is serially diluted in complete culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the compound. Control wells receive medium with the same concentration of DMSO as the treated wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 and caspase-3.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin) to determine the relative protein expression levels.

The following diagram outlines the general workflow for a western blot experiment.

Conclusion

This compound is a promising natural compound with significant anticancer potential. Its ability to induce apoptosis in cancer cells through the activation of PKC signaling pathways makes it a valuable lead for the development of novel chemotherapeutic agents. Further research is warranted to fully elucidate its mechanism of action, evaluate its efficacy in in vivo models, and explore its potential for combination therapies.

References

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Royleanone Analogues from Plectranthus spp. Demonstrate P-gp Inhibition and PKC Modulation [mdpi.com]

- 5. Unveiling the antitumor mechanism of 7α-acetoxy-6β-hydroxyroyleanone from Plectranthus hadiensis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

16-Acetoxy-7-O-acetylhorminone: An In-depth Technical Guide on Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Acetoxy-7-O-acetylhorminone is a naturally occurring abietane (B96969) diterpene isolated from plants of the Lamiaceae family, notably from Rabdosia species. Possessing a complex chemical structure, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. Emerging evidence, primarily from studies on structurally related compounds, suggests that its mechanism of action is multifaceted, involving the induction of cell cycle arrest and cytotoxicity, with a potential for apoptosis induction and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of this compound, supported by available data, detailed experimental protocols for its investigation, and visual representations of the implicated signaling cascades.

Introduction

Diterpenoids, a large and structurally diverse class of natural products, are a rich source of bioactive molecules with significant therapeutic potential. Among these, the abietane diterpenes, characterized by a tricyclic carbon skeleton, have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound, a member of this family, is distinguished by its oxygenated and acetylated functionalities, which are believed to be crucial for its biological activity. While direct research on this specific compound is limited, studies on closely related analogs such as 7α-acetoxyroyleanone and other diterpenes isolated from Rabdosia species provide a foundation for formulating hypotheses about its mechanism of action.

This guide will synthesize the available information to present a detailed picture of the potential molecular targets and cellular effects of this compound, with a focus on its anticancer properties.

Cytotoxic Activity

The primary biological activity attributed to this compound and related compounds is cytotoxicity against various cancer cell lines. The presence of the acetoxy group at the C-7 position is thought to be a key determinant of this activity.

Data Presentation: Cytotoxicity Data of Related Abietane Diterpenes

While specific IC50 values for this compound are not widely published, data from studies on diterpenoids isolated from Rabdosia lophanthoides var. gerardianus and the closely related compound 7α-acetoxyroyleanone provide valuable insights into its potential potency.

| Compound/Extract | Cell Line | IC50 Value (µM) | Reference |

| Diterpenoids from Rabdosia lophanthoides var. gerardianus (compounds 6-11) | HepG2 (Liver) | 4.68 - 9.43 | [1] |

| Diterpenoids from Rabdosia lophanthoides var. gerardianus (compounds 6-11) | HCF-8 (Colon) | 9.12 - 13.53 | [1] |

| 7α-acetoxyroyleanone | MIA PaCa-2 (Pancreatic) | Not specified | [2] |

Hypothesized Mechanisms of Action

Based on the activities of structurally similar abietane diterpenes, the mechanism of action of this compound is likely to involve several interconnected cellular processes.

Induction of Cell Cycle Arrest

A prominent hypothesis is that this compound induces cell cycle arrest, thereby inhibiting cancer cell proliferation. Studies on other abietane diterpenes have shown an accumulation of cells in the G1/G0 and S phases of the cell cycle[2][3]. This effect is potentially mediated by the downregulation of key cell cycle regulatory proteins.

Hypothesized Signaling Pathway for Cell Cycle Arrest:

Caption: Hypothesized mechanism of G1 cell cycle arrest induced by this compound through inhibition of CDK4/6.

Induction of Apoptosis

While some studies on related compounds suggest a modest induction of apoptosis, this remains a plausible mechanism of action contributing to the overall cytotoxicity of this compound[2]. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

Hypothesized Apoptosis Induction Pathway:

Caption: Hypothesized intrinsic and extrinsic apoptosis pathways potentially modulated by this compound.

Modulation of Pro-inflammatory and Survival Signaling Pathways

Chronic inflammation is a key factor in cancer development and progression. The NF-κB, MAPK, and PI3K/Akt signaling pathways are central regulators of inflammation, cell survival, and proliferation. The structural features of this compound, particularly the quinone-like moiety, suggest that it may interact with and inhibit components of these pathways. For instance, the triterpenoid (B12794562) celastrol, which also contains a quinone methide structure, is a known inhibitor of the NF-κB pathway[4].

Hypothesized Inhibition of the NF-κB Signaling Pathway:

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To investigate the hypothesized mechanisms of action of this compound, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Workflow Diagram:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MIA PaCa-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising cytotoxic agent with the potential for development as an anticancer therapeutic. The primary mechanism of action appears to be the induction of cell cycle arrest, likely through the inhibition of cyclin-dependent kinases. While apoptosis induction has been observed with related compounds, its contribution to the overall activity of this compound requires further investigation.

Future research should focus on:

-

Direct Mechanistic Studies: Elucidating the specific molecular targets of this compound, including its protein kinase inhibition profile.

-

Signaling Pathway Analysis: Investigating the direct effects of the compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways using reporter assays, western blotting for key phosphorylated proteins, and gene expression analysis.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its bioactivity and to optimize its potency and selectivity.

References

- 1. Cytotoxic diterpenoids from Rabdosia lophanthoides var. gerardianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In Silico Target Prediction of 16-Acetoxy-7-O-acetylhorminone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Acetoxy-7-O-acetylhorminone, a naturally occurring abietane (B96969) diterpene found in plants of the Lamiaceae family, has demonstrated promising biochemical properties, particularly antiproliferative activity.[1] Its potential as a therapeutic agent, especially in oncology, is an active area of research. The compound's mode of action is thought to involve the inhibition of protein kinases, which are crucial components of various cellular signaling pathways.[1] This technical guide provides a comprehensive overview of a hypothetical in silico approach to identify and characterize the molecular targets of this compound, thereby accelerating research into its therapeutic applications. This guide will detail the methodologies for target prediction, present data in a structured format, and include experimental protocols for validation.

Introduction to this compound

This compound is a diterpenoid compound with the chemical formula C24H32O7 and a molecular weight of 432.5 g/mol .[1] It is extracted from plant sources and is being investigated for its ability to disrupt malignant cell growth, with a focus on its selectivity and potential to minimize adverse effects compared to traditional chemotherapy.[1] Understanding the specific molecular targets of this compound is paramount to elucidating its mechanism of action and advancing its development as a drug candidate.

In Silico Target Prediction Methodologies

Computational, or in silico, methods provide a time- and cost-effective strategy for predicting the potential biological targets of small molecules.[2][3][4] These approaches can be broadly categorized into ligand-based and structure-based methods.[2][3][5] This guide will focus on a combined approach utilizing reverse docking (a structure-based method) and pharmacophore modeling (a ligand-based method) to generate a high-confidence list of putative targets for this compound.

In Silico Prediction Workflow

The overall workflow for the in silico target prediction of this compound is depicted below.

Reverse Docking

Reverse docking, also known as inverse virtual screening, is a computational technique used to identify potential protein targets for a small molecule by docking the molecule into the binding sites of a large collection of protein structures.[2][6][7]

Experimental Protocol: Reverse Docking

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the optimized structure in a format compatible with docking software (e.g., .pdbqt).

-

-

Target Database Preparation:

-

Compile a database of 3D protein structures. This can be a comprehensive database like the Protein Data Bank (PDB) or a more focused library of, for example, human kinases.

-

Prepare each protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges. This can be automated using scripts or software like AutoDockTools.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, GOLD, or Glide.[6][8]

-

Define the search space (binding pocket) for each protein. For a large-scale reverse docking screen, this is often defined as a box encompassing the entire protein or known ligand-binding sites.

-

Perform the docking of the prepared this compound structure against each protein in the database.

-

-

Scoring and Ranking:

-

The docking program will generate a binding affinity score (e.g., in kcal/mol) for each protein-ligand interaction.

-

Rank the proteins based on their predicted binding affinities. Lower binding energies typically indicate a more favorable interaction.

-

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[5][9][10] Pharmacophore modeling can be used to screen large compound databases to identify molecules with similar interaction features.[5] In the context of target identification, a pharmacophore model can be generated from the ligand and used to search a database of protein binding sites (structure-based) or a database of known active ligands for various targets (ligand-based).

Experimental Protocol: Pharmacophore Modeling and Screening

-

Pharmacophore Model Generation:

-

Based on the 3D structure of this compound, identify key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

-

Generate a 3D pharmacophore model using software like PharmaGist, LigandScout, or MOE.

-

-

Database Screening:

-

Prepare a database of target protein binding sites or a database of known active ligands for various targets.

-

Screen the database with the generated pharmacophore model to identify targets or ligand sets that match the pharmacophoric features of this compound.

-

-

Hit Ranking:

-

Rank the hits based on a fitness score that quantifies how well the target's binding site or the known ligands accommodate the pharmacophore model.

-

Predicted Targets of this compound

The results from both reverse docking and pharmacophore screening would be integrated to generate a prioritized list of potential targets. The following table represents a hypothetical summary of such predicted targets, with quantitative data that would be obtained from the in silico experiments.

| Target Protein | Gene Name | Protein Family | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Rationale for Prioritization |

| Cyclin-Dependent Kinase 2 | CDK2 | Kinase | -9.8 | 0.85 | Known involvement in cell cycle progression; consistent with antiproliferative activity.[11] |

| Mitogen-Activated Protein Kinase 14 | MAPK14 (p38α) | Kinase | -9.5 | 0.82 | Key role in cellular stress response and inflammation; potential link to cancer.[12] |

| Phosphoinositide 3-kinase delta | PIK3CD | Kinase | -9.2 | 0.79 | Involved in cell survival and proliferation pathways; a known cancer target.[13] |

| B-cell lymphoma 2 | BCL2 | Apoptosis Regulator | -8.9 | 0.75 | Anti-apoptotic protein; its inhibition can induce cancer cell death. |

| Androgen Receptor | AR | Nuclear Receptor | -8.7 | 0.71 | Implicated in prostate cancer; diterpenes are known to interact with steroid receptors. |

Signaling Pathway Analysis

Upon identification of high-confidence targets, their roles in biological pathways can be investigated. For instance, if CDK2 is a confirmed target, its inhibition by this compound would likely impact the cell cycle regulation pathway.

Experimental Validation Protocols

The in silico predictions must be validated through wet-lab experiments. The following are detailed protocols for key validation assays.

In Vitro Kinase Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of a predicted kinase target (e.g., CDK2).

Materials:

-

Recombinant human CDK2/Cyclin E complex

-

This compound

-

Kinase substrate (e.g., Histone H1)

-

ATP, [γ-32P]ATP

-

Kinase buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant CDK2/Cyclin E, and the substrate.

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP and a small amount of [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of this compound to a purified target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant target protein

-

This compound

-

Running buffer

Procedure:

-

Immobilize the purified target protein onto the sensor chip surface.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

-

After the association phase, inject the running buffer alone to monitor the dissociation of the compound.

-

Regenerate the sensor surface to remove any remaining bound compound.

-

Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring the change in thermal stability of the target protein upon ligand binding.

Materials:

-

Cultured cells expressing the target protein

-

This compound

-

Lysis buffer

-

PCR thermocycler

-

SDS-PAGE and Western blotting reagents

-

Antibody against the target protein

Procedure:

-

Treat cultured cells with this compound or a vehicle control.

-

Lyse the cells to obtain the protein extract.

-

Aliquot the lysate into PCR tubes and heat them to a range of temperatures using a thermocycler.

-

Centrifuge the heated samples to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble target protein at each temperature using SDS-PAGE and Western blotting.

-

The binding of the compound is expected to stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.

Conclusion

The in silico methodologies outlined in this guide provide a robust framework for the identification and initial characterization of the molecular targets of this compound. By combining reverse docking and pharmacophore modeling, researchers can efficiently generate a high-quality list of putative targets. Subsequent experimental validation using techniques such as in vitro kinase assays, SPR, and CETSA is crucial to confirm these predictions and to further elucidate the compound's mechanism of action. This integrated approach will undoubtedly accelerate the development of this compound as a potential therapeutic agent.

References

- 1. This compound | 269742-39-4 | UKA74239 [biosynth.com]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 7. Reverse docking: Significance and symbolism [wisdomlib.org]

- 8. youtube.com [youtube.com]

- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of 16-Acetoxy-7-O-acetylhorminone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of 16-acetoxy-7-O-acetylhorminone, a naturally occurring abietane (B96969) diterpenoid with significant potential in oncological research. The compound, originally isolated from plant sources of the Lamiaceae family, has demonstrated noteworthy antiproliferative activity by inhibiting protein kinases, which are critical components of cellular signaling pathways.[1] This document outlines a detailed protocol for the laboratory-scale synthesis of this target molecule, starting from a plausible precursor, 16-hydroxyhorminone, and its subsequent characterization.

Overview and Significance

This compound is a subject of growing interest in cancer therapeutics due to its ability to disrupt malignant cell growth.[1] Its mode of action involves the modulation of protein kinase signaling pathways, making it a valuable lead compound for the development of novel anticancer agents.[1] The derivatization of the horminone (B143796) scaffold, specifically through acetylation, can significantly impact the compound's biological activity and pharmacokinetic properties. The protocols detailed below provide a foundational methodology for researchers to synthesize and further explore the therapeutic potential of this and related compounds.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound from 16-hydroxyhorminone via a diacetylation reaction.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Mass (mg) | Volume (µL) | Yield (%) | Purity (%) |

| 16-Hydroxyhorminone | 346.47 | 1.0 | 100 | - | - | >95 |

| Acetic Anhydride (B1165640) | 102.09 | 4.0 | 118 | 110 | - | - |

| Pyridine (B92270) | 79.10 | (Solvent) | - | 2000 | - | - |

| This compound | 432.51 | - | - | - | ~85 | >98 (after purification) |

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

Synthesis of this compound from 16-Hydroxyhorminone

This protocol describes the diacetylation of the hydroxyl groups at the C-7 and C-16 positions of the horminone scaffold using acetic anhydride and pyridine.

Materials:

-

16-Hydroxyhorminone

-

Acetic Anhydride (Ac₂O)

-

Anhydrous Pyridine

-

Anhydrous Toluene (B28343)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 16-hydroxyhorminone (1.0 eq) in anhydrous pyridine (approximately 10-20 mL per mmol of substrate) under an inert atmosphere.

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (4.0 eq) dropwise.

-